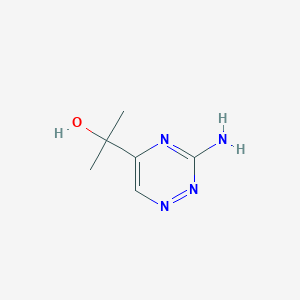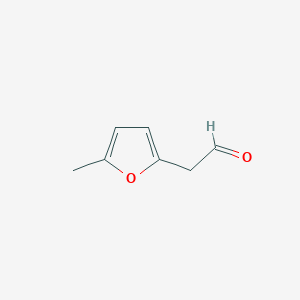
Dihydronarwedine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydronarwedine is a naturally occurring alkaloid found in certain species of the Amaryllidaceae family, such as Narcissus pseudonarcissus . It is a metabolite of Galanthamine, which is known for its inhibitory effects on glycogen synthase kinase 3β (GSK3β) . This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydronarwedine can be synthesized through various chemical reactions involving the precursor Galanthamine. One common method involves the reduction of Galanthamine using hydrogenation techniques . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound often involves the extraction of Galanthamine from plant sources followed by its chemical modification. The extraction process includes solvent extraction, purification, and crystallization steps to isolate Galanthamine, which is then subjected to hydrogenation to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Dihydronarwedine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: The reduction of this compound can yield different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized alkaloid derivatives, while reduction can produce fully or partially reduced forms of this compound .
Scientific Research Applications
Dihydronarwedine has a wide range of scientific research applications:
Mechanism of Action
Dihydronarwedine exerts its effects primarily through the inhibition of glycogen synthase kinase 3β (GSK3β). This enzyme plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis . By inhibiting GSK3β, this compound can modulate these pathways, potentially leading to therapeutic effects in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Galanthamine: A closely related alkaloid with similar inhibitory effects on GSK3β.
Lycoramine: Another alkaloid from the Amaryllidaceae family with comparable biological activities.
Uniqueness: Dihydronarwedine is unique due to its specific structural features and its potent inhibitory effects on GSK3β. While similar compounds like Galanthamine and Lycoramine share some biological activities, this compound’s distinct molecular structure provides unique interactions with its molecular targets .
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(1R,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-4,14H,5-10H2,1-2H3/t14-,17-/m0/s1 |
InChI Key |
UFQNQEIAGBZCBL-YOEHRIQHSA-N |
SMILES |
CN1CCC23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Isomeric SMILES |
CN1CC[C@@]23CCC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC |
Canonical SMILES |
CN1CCC23CCC(=O)CC2OC4=C(C=CC(=C34)C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-[2-(Furan-2-carbonyl)-4,5-dimethoxy-phenyl]-acetamide](/img/structure/B1639076.png)



